molecular formula C21H24ClNO2 B2731888 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone CAS No. 1797365-86-6

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone

Cat. No.: B2731888
CAS No.: 1797365-86-6
M. Wt: 357.88
InChI Key: ZITNERMWRRKRCU-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone typically involves the following steps:

    Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 3-methoxyphenyl groups through substitution reactions.

    Final Coupling: Coupling of the azepane derivative with ethanone to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-phenylethanone
  • 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-methoxyphenyl)ethanone

Uniqueness

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)azepan-1-yl]-2-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c1-25-20-7-4-5-16(13-20)14-21(24)23-12-3-2-6-18(15-23)17-8-10-19(22)11-9-17/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITNERMWRRKRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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